molecular formula C10H6ClNO2 B175267 1-Chloro-8-nitronaphthalene CAS No. 602-37-9

1-Chloro-8-nitronaphthalene

Cat. No. B175267
CAS RN: 602-37-9
M. Wt: 207.61 g/mol
InChI Key: QOHQXCPALCHOID-UHFFFAOYSA-N
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Description

1-Chloro-8-nitronaphthalene is a chemical compound with the molecular formula C10H6ClNO2 . It is used in various chemical reactions and has a molecular weight of 207.61 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Chloro-8-nitronaphthalene consists of 14 heavy atoms . The InChI key is QOHQXCPALCHOID-UHFFFAOYSA-N . The compound has a complexity of 229 and a topological polar surface area of 45.8 Ų . It contains a total of 21 bonds, including 15 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 nitro group .


Physical And Chemical Properties Analysis

1-Chloro-8-nitronaphthalene has a molecular weight of 207.61 g/mol . It has a computed XLogP3 value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are both 207.0087061 g/mol .

Scientific Research Applications

Catalytic Nitration in Chemical Synthesis

1-Chloro-8-nitronaphthalene: is used in the catalytic nitration process to produce 1,5-dinitronaphthalene . This compound is a valuable intermediate in the synthesis of various chemicals. The use of solid superacid catalysts like SO4²⁻/ZrO2 has shown to improve the selectivity and yield of the desired nitrated product, making the process more efficient and environmentally friendly .

Pharmaceutical Intermediates

In the pharmaceutical industry, 1-Chloro-8-nitronaphthalene serves as a precursor for the synthesis of complex molecules. It’s involved in the production of intermediates that are crucial for constructing advanced polyurethanes with properties such as high durability and elasticity . These materials are then used in various medical applications, including wound healing and drug delivery systems.

Perfumery Chemicals

The compound’s derivatives are potentially useful in the manufacture of certain perfumery chemicals. While direct applications in perfumes are not well-documented, the chemical’s role in synthesizing intermediates that contribute to fragrance compounds is recognized .

Dye Manufacturing

1-Chloro-8-nitronaphthalene: is involved in the production of naphthalene-based dyes. These dyes benefit from the compound’s rigid plane and large π-electron conjugation, which results in high quantum yield and excellent photostability . Such properties are essential for creating dyes with vibrant and long-lasting colors.

Explosives

While there is no direct reference to the use of 1-Chloro-8-nitronaphthalene in explosives, its nitrated derivatives are significant in this field. The nitration process of aromatic hydrocarbons, to which this compound contributes, is a critical step in manufacturing aromatic nitro-compounds used in explosives .

Plastics Industry

1-Chloro-8-nitronaphthalene: may be used in the plastics industry as an intermediate in the synthesis of compounds that impart specific characteristics to plastics, such as color or stability . The ability to introduce nitro groups into naphthalene rings is particularly valuable for creating polymers with enhanced performance attributes.

Safety and Hazards

1-Chloro-8-nitronaphthalene is considered hazardous . It is flammable, toxic if swallowed, and fatal if inhaled . It is also suspected of causing cancer . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

1-chloro-8-nitronaphthalene
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InChI

InChI=1S/C10H6ClNO2/c11-8-5-1-3-7-4-2-6-9(10(7)8)12(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHQXCPALCHOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20208945
Record name 1-Chloro-8-nitronaphthalene
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Molecular Weight

207.61 g/mol
Source PubChem
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Product Name

1-Chloro-8-nitronaphthalene

CAS RN

602-37-9
Record name 1-Chloro-8-nitronaphthalene
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Record name 1-Chloro-8-nitronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-chloro-8-nitronaphthalene in the synthesis of benzo[2,3]naphtho[5,6,7-ij][1,4]dithiepin?

A1: 1-Chloro-8-nitronaphthalene serves as a crucial building block in the synthesis of benzo[2,3]naphtho[5,6,7-ij][1,4]dithiepin. It reacts with the disodium salt of 1,2-dimercaptobenzene in a condensation reaction. [] This reaction results in the formation of the desired heterocyclic compound, highlighting the role of 1-chloro-8-nitronaphthalene as an electrophilic reagent in this specific chemical transformation. []

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